molecular formula C22H16N2O5 B2955437 4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)-N-(pyridin-3-yl)benzamide CAS No. 951987-25-0

4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)-N-(pyridin-3-yl)benzamide

Cat. No.: B2955437
CAS No.: 951987-25-0
M. Wt: 388.379
InChI Key: NKIFPGPKYQFNEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)-N-(pyridin-3-yl)benzamide, a synthetic flavone derivative, is a compound of significant interest in cancer research due to its role as a multi-targeted receptor tyrosine kinase (RTK) inhibitor. Its primary research value lies in the simultaneous inhibition of key angiogenic kinases, including Fibroblast Growth Factor Receptor 2 (FGFR2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . By targeting these specific pathways, the compound disrupts critical intracellular signaling cascades, such as the MAPK/ERK pathway, which are fundamental for processes like cell proliferation, survival, and migration. This dual inhibitory profile makes it a valuable pharmacological tool for investigating tumor angiogenesis and the mechanisms of resistance to single-target kinase inhibitors . Researchers utilize this compound in vitro and in vivo to elucidate the complex interplay between different signaling networks in various cancer models and to explore potential therapeutic strategies for targeting multiple oncogenic drivers concurrently.

Properties

IUPAC Name

4-(7-methoxy-4-oxochromen-3-yl)oxy-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O5/c1-27-17-8-9-18-19(11-17)28-13-20(21(18)25)29-16-6-4-14(5-7-16)22(26)24-15-3-2-10-23-12-15/h2-13H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKIFPGPKYQFNEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)-N-(pyridin-3-yl)benzamide is a synthetic organic molecule that combines features of chromone and benzamide structures. Its potential biological activities are of interest in medicinal chemistry, particularly for its possible applications in cancer therapy and antimicrobial treatments. This article reviews the biological activity of this compound, highlighting its mechanisms, interactions, and comparative analysis with structurally related compounds.

Chemical Structure and Properties

The molecular formula of the compound is C25H21N1O6 , with a molecular weight of approximately 431.4 g/mol . The structure includes a chromone moiety linked to a pyridine ring through a benzamide connection, which may enhance its biological activity due to the presence of functional groups conducive to molecular interactions.

Biological Activity Overview

Research into the biological activity of this compound is still emerging. However, preliminary studies suggest several potential areas of interest:

  • Anticancer Activity :
    • The compound has been hypothesized to exhibit anticancer properties due to its structural similarity to other known chromone derivatives that have shown efficacy against various cancer cell lines.
    • Interaction studies indicate that it may inhibit specific proteins involved in cancer cell proliferation, such as STAT3, through non-competitive inhibition mechanisms.
  • Antimicrobial Effects :
    • Similar compounds within the chromone class have demonstrated antimicrobial properties. The presence of the methoxy and oxo groups may contribute to enhanced activity against microbial pathogens .
  • Mechanism of Action :
    • The proposed mechanism involves interference with cellular processes such as DNA replication and protein synthesis, leading to apoptosis in targeted cells.

Comparative Analysis with Related Compounds

To contextualize the activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
2,4,5-trimethoxy-N-(2-pyridinylmethyl)benzamideTrimethoxy groups and pyridineAntiproliferative against cancer cells
Chromone-based inhibitorsChromone core with varied substitutionsInhibits monoamine oxidase B
N-Benzyl derivativesBenzyl group attached to chromonePotential anticancer activity

This table highlights that while many derivatives exhibit promising activities, the unique combination of chromone and pyridine functionalities in our compound may enhance its selectivity against specific biological targets .

Case Studies and Research Findings

Despite limited published research specifically on this compound, related studies provide insights into its potential effects:

  • In Vitro Studies :
    • Compounds with similar structures have been evaluated for their cytotoxic effects on various cancer cell lines, often showing IC50 values in the low micromolar range, indicating significant potency .
  • Animal Models :
    • Research on related benzamide derivatives has demonstrated antiviral effects in animal models, suggesting that our compound could also be explored for similar applications against viral infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Chromenone vs. Thiazole Derivatives
  • Target Compound: The chromenone core introduces a rigid, planar lactone ring, which may enhance binding to hydrophobic pockets in biological targets.
  • Thiazole Analogs: Compounds like 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) () replace the chromenone with a thiazole ring. Thiazoles offer greater conformational flexibility and nitrogen-based hydrogen bonding. These analogs are reported as solids with defined melting points (e.g., 4d: 178–180°C) and were characterized via NMR and HRMS, highlighting their synthetic feasibility .
Chromenone vs. Pyrazolo/Triazolo Systems
  • Pyrazolo[3,4-d]pyrimidine Derivatives : Example 53 in includes a pyrazolo-pyrimidine core substituted with fluorine and fluorophenyl groups. Such systems are electron-deficient, favoring interactions with kinases or nucleic acids. The fluorine substituents enhance metabolic stability and lipophilicity .
  • Triazolo[4,3-a]pyridine Derivatives : describes compounds with triazolo-pyridine cores, which are nitrogen-rich and capable of π-π stacking. These structures are often optimized for kinase inhibition through substituent tuning (e.g., methoxy or sulfamoyl groups) .

Substituent Effects

Methoxy and Pyridinyl Groups
  • The target compound’s 7-methoxy group on the chromenone may increase electron density, affecting binding to redox-sensitive targets.
  • N-(Pyridin-3-yl)benzamide: This moiety is shared with 4-Methoxy-N-pyridin-3-yl-benzamide (CAS 796069-31-3, ), which lacks the chromenone but retains the methoxy-pyridinyl motif. The absence of the chromenone reduces molecular weight (C13H12N2O2 vs. C23H17N2O5) and likely alters solubility and target selectivity .
Fluorine and Trifluoromethyl Substitutions
  • Flumbatinib (), a tyrosine kinase inhibitor, incorporates a trifluoromethyl group and a pyrimidinylamino substituent. The CF3 group enhances membrane permeability and resistance to oxidative metabolism, contrasting with the target compound’s methoxy group, which may prioritize hydrogen bonding .

Pharmacological Implications

  • Kinase Inhibition: The pyridin-3-yl group is a common feature in kinase inhibitors (e.g., flumbatinib).
  • Anticancer Activity: Thiazole derivatives in are hypothesized to exhibit anticancer properties via protein-binding interactions. Their morpholinomethyl substituents improve solubility, a feature absent in the target compound, which may rely on chromenone rigidity for target engagement .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)-N-(pyridin-3-yl)benzamide, and how can intermediates be purified effectively?

  • Methodology : Multi-step synthesis typically involves coupling chromenone derivatives with substituted benzamides. For example, O-benzyl hydroxylamine hydrochloride can react with activated acyl chlorides under basic conditions (e.g., potassium carbonate in CH2_2Cl2_2) to form intermediates, followed by deprotection or functionalization . Purification often employs column chromatography (chloroform:methanol gradients) or crystallization from diethyl ether .
  • Critical Considerations : Monitor reaction progress via TLC/HPLC and optimize solvent polarity to minimize side products like unreacted starting materials or over-acylated derivatives .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

  • Methodology :

  • X-ray crystallography : Resolve absolute configuration using SHELXL for refinement. Ensure high-resolution data (<1.0 Å) and validate via R-factor analysis (<0.05) .
  • Spectroscopy : Confirm substituent positions via 1^1H/13^{13}C NMR (e.g., methoxy protons at δ 3.8–4.0 ppm, chromenone carbonyl at δ 175–180 ppm) and ESI-MS for molecular ion verification .
    • Cross-Validation : Compare crystallographic data with DFT-optimized structures to resolve discrepancies in bond lengths or angles .

Q. How should stability and storage conditions be determined for lab-scale batches?

  • Methodology : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C), humidity (40–80% RH), and light exposure. Use HPLC to quantify degradation products (e.g., hydrolyzed chromenone or benzamide fragments) .
  • Recommendations : Store in amber vials at −20°C under inert atmosphere if DSC indicates thermal decomposition above 50°C .

Q. What purity assessment protocols are critical for ensuring reproducibility in biological assays?

  • Methodology : Combine orthogonal techniques:

  • HPLC-UV/ELSD : Use C18 columns with acetonitrile/water gradients; target >98% purity.
  • Elemental Analysis : Validate %C/%H/%N within 0.4% of theoretical values.
  • Karl Fischer Titration : Confirm moisture content <0.1% for hygroscopic intermediates .

Advanced Research Questions

Q. How can computational modeling guide SAR studies for improving target binding affinity?

  • Methodology :

  • Docking Simulations : Use AutoDock Vina to screen chromenone-benzamide derivatives against target proteins (e.g., kinases). Prioritize substituents with favorable ΔG values (<−8 kcal/mol) .
  • MD Simulations : Run 100-ns trajectories in explicit solvent to assess conformational stability of ligand-protein complexes .
    • Validation : Correlate in silico predictions with SPR binding assays (e.g., KD < 100 nM) .

Q. What experimental strategies resolve contradictions between crystallographic and spectroscopic data?

  • Methodology :

  • Dynamic NMR : Detect tautomerism or rotameric equilibria (e.g., chromenone keto-enol shifts) by variable-temperature 1^1H NMR .
  • High-Pressure Crystallography : Apply hydrostatic pressure to trap metastable conformers for X-ray analysis .
    • Case Study : If crystal packing forces distort chromenone planarity, validate via Raman spectroscopy or QM/MM calculations .

Q. How can mutagenicity risks be assessed during preclinical development?

  • Methodology :

  • Ames II Assay : Test TA98/TA100 strains with/without metabolic activation (S9 fraction). Classify mutagenicity if revertant colonies exceed 2-fold controls .
  • In Silico Tools : Use Derek Nexus or LeadScope to flag structural alerts (e.g., anomeric amides) .
    • Mitigation : Introduce electron-withdrawing groups (e.g., CF3_3) to reduce electrophilic reactivity .

Q. What strategies optimize selectivity against off-target kinases in inhibitor design?

  • Methodology :

  • Kinome-Wide Profiling : Use Eurofins KinaseProfiler™ at 1 µM to identify off-target hits (≥50% inhibition).
  • Covalent Docking : Design acrylamide warheads for cysteine residues in target ATP pockets (e.g., EGFR T790M) .
    • Validation : Confirm selectivity via IC50_{50} ratios >100-fold between target and top off-target kinases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.